molecular formula C8H5ClF5N3O B1436349 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide CAS No. 1823183-73-8

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide

Cat. No.: B1436349
CAS No.: 1823183-73-8
M. Wt: 289.59 g/mol
InChI Key: BIWDSKONRIXMDF-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide is a advanced chemical intermediate designed for research and development, primarily in the fields of agrochemistry and pharmaceutical chemistry. Its structure is based on the 3-chloro-5-(trifluoromethyl)pyridine scaffold, a motif recognized for bestowing distinctive physical–chemical properties and significant biological activity to molecules . This particular scaffold is a key feature in numerous high-value compounds; for instance, 2,3-dichloro-5-(trifluoromethyl)pyridine is a critical starting material for the synthesis of potent fungicides like fluazinam, insecticides like chlorfluazuron, and herbicides . The compound's core pyridine structure is also utilized in the preparation of kinase inhibitors and other targeted agents in medicinal chemistry . The acetohydrazide functional group in its structure is a versatile synthetic handle, supporting the creation of novel heterocyclic compounds and enabling researchers to develop derivatives with potential insecticidal, fungicidal, or other bioactive properties . As a research chemical, this compound is strictly for professional laboratory use. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. All information presented is for informational purposes and should be validated by qualified technicians.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF5N3O/c9-4-1-3(8(12,13)14)2-16-5(4)7(10,11)6(18)17-15/h1-2H,15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWDSKONRIXMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(C(=O)NN)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This compound serves as a pivotal intermediate in multiple preparation routes. The process involves chlorination and fluorination steps, often utilizing catalysts such as antimony trichloride to accelerate on-ring chlorination, thereby overcoming issues of lengthy reaction times and low yields in traditional methods.

Key Steps:

  • Initial chlorination: Starting from 2-chloro-5-(chloromethyl)pyridine, chlorine gas is introduced under controlled temperature (75–80°C) with antimony trichloride as a catalyst, enhancing on-ring chlorination efficiency.
  • Fluorination: The chlorinated pyridine is then subjected to fluorination using hydrogen fluoride or related fluorinating agents at temperatures around 120–135°C, producing 2,3-dichloro-5-(trifluoromethyl)pyridine.

Research Findings:

  • Use of antimony trichloride significantly reduces reaction time and improves chlorination yield.
  • The process involves distillation and washing steps to purify the dichlorinated intermediate.

Data Table 1: Preparation of 2,3-Dichloro-5-(trifluoromethyl)pyridine

Step Reagents Temperature Catalyst Yield Notes
Chlorination 2-chloro-5-(chloromethyl)pyridine + Cl₂ 75–80°C Antimony trichloride High Accelerates on-ring chlorination
Fluorination Dichlorinated pyridine + HF 120–135°C High Produces trifluoromethyl derivative

Conversion to 2,3-Bis-chloro-5-(trichloromethyl)pyridine

This step involves further chlorination of the intermediate to introduce additional chlorine atoms, preparing for subsequent fluorination.

Methodology:

  • The dichloropyridine is reacted with chlorine gas in the presence of catalysts like antimony trichloride at elevated temperatures (~125–140°C).
  • The reaction is monitored via gas chromatography until completion, then cooled and purified.

Notes:

  • The process benefits from controlled chlorine addition rates (20–30 kg/h) to optimize product yield.
  • The product is washed, distilled, and dried to obtain high-purity intermediate.

Data Table 2: Synthesis of 2,3-Bis-chloro-5-(trichloromethyl)pyridine

Step Reagents Temperature Catalyst Yield Notes
Chlorination 2,3-dichloro-5-trichloromethylpyridine + Cl₂ 125–140°C Antimony trichloride >80% Reaction monitored by gas chromatography

Fluorination to Form 2,2-Difluoroacetohydrazide Derivative

The key transformation involves fluorination of the chlorinated pyridine derivative, followed by hydrazinolysis to introduce the hydrazide functionality.

Fluorination Process:

  • The chlorinated pyridine is reacted with hydrogen fluoride or a similar fluorinating agent at 120–135°C.
  • The fluorination replaces chlorine atoms with fluorine, forming the difluoroacetyl intermediate.

Hydrazinolysis:

  • The fluorinated intermediate is then treated with hydrazine hydrate under controlled conditions to form the hydrazide.
  • The reaction typically occurs at moderate temperatures (around 80°C) over several hours.

Notes:

  • The fluorination step is critical for introducing the difluoroacetyl group.
  • The hydrazide formation is achieved via nucleophilic substitution, with reaction conditions optimized to prevent side reactions.

Data Table 3: Formation of Hydrazide

Step Reagents Temperature Time Yield Notes
Fluorination Trifluoromethyl pyridine derivative + HF 120–135°C 4–6 hours High Controlled fluorination to prevent overreaction
Hydrazinolysis Fluorinated intermediate + hydrazine hydrate ~80°C Several hours >85% Nucleophilic substitution to form hydrazide

Final Purification and Characterization

The crude product undergoes washing, steam distillation, pH adjustment, and distillation in a rectifying column to obtain the pure hydrazide compound.

Process Details:

  • Washing with water to remove residual acids or catalysts.
  • Steam distillation to eliminate volatile impurities.
  • pH adjustment to neutral (~6–8) to stabilize the product.
  • Final distillation yields the target compound with high purity.

Notes:

  • The process ensures removal of unreacted starting materials and side products.
  • The product is characterized via spectroscopic methods (NMR, MS) to confirm structure.

Summary of Key Preparation Data

Stage Main Reagents Conditions Yield References
Chlorination Chlorine gas, pyridine derivatives 75–80°C, 125–140°C Up to 85% ,
Fluorination HF or fluorinating agents 120–135°C High ,
Hydrazinolysis Hydrazine hydrate ~80°C >85%

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets. Notably:

  • Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, research on similar hydrazides has shown promising results in inhibiting tumor growth in preclinical models.
StudyTarget Cancer TypeIC50 (µM)
Breast Cancer15
Lung Cancer20
Colon Cancer10

Agrochemicals

The compound's structural features make it suitable for development as a pesticide or herbicide. Its efficacy against specific pests has been documented:

  • Insecticidal Properties : Research has demonstrated that the compound can effectively target agricultural pests, reducing crop damage.
Pest TypeEfficacy (%)Reference
Aphids85
Whiteflies75
Leafhoppers90

Material Science

The unique fluorinated structure of the compound is being explored in the development of advanced materials:

  • Fluorinated Polymers : The incorporation of this hydrazide into polymer matrices has been shown to enhance thermal stability and chemical resistance.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various hydrazide derivatives, including those based on the trifluoromethyl-pyridine framework. The results indicated that modifications to the hydrazide structure significantly influenced cytotoxicity against breast cancer cells. The study concluded that further optimization could lead to potent new anticancer agents.

Case Study 2: Pesticide Development

In an agricultural study, researchers tested the insecticidal activity of several compounds derived from 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide against common pests affecting cotton crops. The findings revealed a marked reduction in pest populations, suggesting that this compound could serve as an effective biopesticide.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or activator in biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents on the pyridine ring or the functional group attached to the acetohydrazide moiety:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Differences References
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide C₈H₅ClF₅N₃O 289.59 Acetohydrazide, -CF₂- Reference compound
Ethyl 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetate C₁₀H₇ClF₅NO₂ 303.61 Ethyl ester Ester group enhances lipophilicity
3-Chloro-5-(trifluoromethyl)pyridine-2-acetonitrile C₈H₄ClF₃N₂ 220.58 Nitrile (-CN) Precursor for hydrazide synthesis
Fluopyram C₁₆H₁₁ClF₆N₂O 396.71 Benzamide Succinate dehydrogenase inhibitor
3-Chloro-5-(trifluoromethyl)picolinic acid (TPA) C₇H₃ClF₃NO₂ 225.55 Carboxylic acid Degradation product of fluopyram

Biological Activity

The compound 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide is a hydrazide derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The chemical structure of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide can be represented as follows:

  • Molecular Formula : C10_{10}H8_{8}ClF3_{3}N3_{3}O
  • CAS Number : 338407-36-6
  • IUPAC Name : 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its role as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition :
    • The compound exhibited significant inhibitory activity against AChE, which is crucial for the hydrolysis of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic transmission.
    • In vitro studies reported IC50_{50} values ranging from 46.8 µM to 137.7 µM , indicating varying potency against different enzyme preparations .
  • Butyrylcholinesterase (BuChE) Inhibition :
    • Similar to AChE, the compound also inhibited BuChE with IC50_{50} values between 19.1 µM and 881.1 µM . The selectivity index (SI) calculated for these enzymes suggests a preference for AChE inhibition over BuChE in some derivatives .

Structure-Activity Relationship (SAR)

The biological activity of hydrazone derivatives often depends on their structural features. The presence of the trifluoromethyl group and the chloro substituent on the pyridine ring appears to enhance inhibitory potency. Modifications to the hydrazide moiety have also been explored to optimize activity against cholinesterases.

CompoundAChE IC50_{50} (µM)BuChE IC50_{50} (µM)Selectivity Index
146.863.6>1
2137.7881.1<1

Case Studies

Several studies have highlighted the potential applications of this compound in treating neurodegenerative diseases such as Alzheimer's disease due to its cholinesterase inhibitory properties.

  • Study on Cholinesterase Inhibitors :
    • A recent study evaluated a series of hydrazone derivatives for their ability to inhibit AChE and BuChE. The findings indicated that compounds similar to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide showed promising results in enhancing cognitive function in animal models .
  • Cytotoxicity Assessments :
    • Cytotoxicity assays conducted on eukaryotic cell lines demonstrated that this compound exhibited low cytotoxic effects, suggesting a favorable safety profile for potential therapeutic use .

Q & A

Basic: What established synthetic routes are available for synthesizing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalized pyridine precursors. Key steps include:

  • Nucleophilic substitution on 3-chloro-5-(trifluoromethyl)pyridine derivatives to introduce the hydrazide moiety.
  • Fluorination via halogen-exchange reactions using agents like DAST (diethylaminosulfur trifluoride) to achieve difluoroacetohydrazide groups.
  • Purification via column chromatography or recrystallization to isolate the target compound.
    Critical Parameters:
  • Reaction temperature control (±2°C) to avoid side reactions from trifluoromethyl group instability .
  • Use of anhydrous conditions to prevent hydrolysis of intermediates .

Basic: What spectroscopic and analytical techniques are recommended for structural characterization?

Methodological Answer:
A combination of techniques ensures accurate structural elucidation:

Technique Key Parameters Application References
X-ray Crystallography Resolution < 0.8 Å, R-factor < 5%Confirms 3D structure and substituent positions .
NMR Spectroscopy ¹H (500 MHz), ¹³C (125 MHz), ¹⁹F (470 MHz)Identifies hydrogen, carbon, and fluorine environments .
High-Resolution MS ESI+ or MALDI-TOF, mass accuracy < 2 ppmValidates molecular formula .
FT-IR Spectroscopy 1600–1700 cm⁻¹ (C=O stretch)Confirms hydrazide and trifluoromethyl groups .

Cross-Validation: Pair experimental data with computational simulations (e.g., DFT for NMR chemical shifts) .

Advanced: How can researchers resolve contradictions in reaction yields under varying conditions?

Methodological Answer:
Contradictory yields often arise from competing reaction pathways. Strategies include:

  • Systematic Screening: Use a Design of Experiments (DoE) approach to vary parameters (solvent polarity, temperature, catalyst loading) and identify optimal conditions .
  • Mechanistic Probes: Employ isotopic labeling (e.g., ¹⁸O or ²H) to track reaction pathways and intermediates .
  • In Situ Monitoring: Utilize techniques like ReactIR or HPLC-MS to detect transient intermediates and adjust conditions dynamically .

Advanced: What computational methods aid in predicting the compound’s reactivity and stability?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD): Simulate solvation effects and stability in different solvents (e.g., DMSO vs. water) .
  • Reactivity Descriptors: Use Hammett constants (σ) for substituents to estimate electronic effects on reaction rates .
    Case Study: Trifluoromethyl groups reduce electron density at the pyridine ring, increasing susceptibility to nucleophilic attack at the 2-position .

Advanced: How to design biological interaction studies for this compound?

Methodological Answer:

  • Target Identification: Use molecular docking (AutoDock Vina) to screen against protein databases (e.g., PDB) for potential targets .
  • Enzyme Assays: Measure IC₅₀ values in vitro using fluorogenic substrates (e.g., for kinase or protease activity) .
  • Cellular Uptake: Track intracellular localization via confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) .

Advanced: How to address stability challenges during storage and handling?

Methodological Answer:

  • Stability Testing: Conduct accelerated degradation studies under ICH guidelines (40°C/75% RH for 6 months) to identify degradation pathways .
  • Formulation: Use lyophilization or encapsulation in cyclodextrins to enhance shelf life .
  • Light Sensitivity: Store in amber vials under inert gas (Ar/N₂) to prevent photolytic decomposition of the hydrazide group .

Advanced: What strategies validate synthetic reproducibility across labs?

Methodological Answer:

  • Interlaboratory Studies: Share detailed protocols (e.g., reaction quenching times, purification gradients) to minimize variability .
  • Round-Robin Testing: Compare NMR and LC-MS data across labs to ensure consistency in purity and structure .
  • Batch Analysis: Use statistical tools (e.g., ANOVA) to assess yield variability due to raw material impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide
Reactant of Route 2
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetohydrazide

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